2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(2-furyl)ethyl]acetamide
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Overview
Description
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(2-furyl)ethyl]acetamide is a complex organic compound that features both benzofuran and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(2-furyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the benzofuran and furan intermediates. One common method involves the intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid. This method is known for its good functional group tolerance and high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(2-furyl)ethyl]acetamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.
Scientific Research Applications
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(2-furyl)ethyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(2-furyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and biological context. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran and furan derivatives, such as:
- 2,3-dihydro-1-benzofuran-2-carboxylic acid
- 2,3-dihydro-2,2-dimethyl-7-benzofuranol
- 2,3-dihydro[1,4]dioxino[2,3-g]benzofuran
Uniqueness
What sets 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(2-furyl)ethyl]acetamide apart is its unique combination of benzofuran and furan moieties, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(furan-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C16H17NO3/c18-16(17-7-5-14-2-1-8-19-14)11-12-3-4-13-6-9-20-15(13)10-12/h1-4,8,10H,5-7,9,11H2,(H,17,18) |
InChI Key |
DXEDUZUHUHPBIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)CC(=O)NCCC3=CC=CO3 |
Origin of Product |
United States |
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